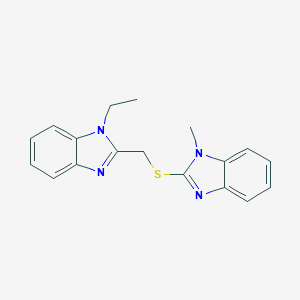
(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide
Description
(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of two benzimidazole rings connected by a thioether linkage, with additional ethyl and methyl substituents.
Properties
Molecular Formula |
C18H18N4S |
|---|---|
Molecular Weight |
322.4g/mol |
IUPAC Name |
1-ethyl-2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzimidazole |
InChI |
InChI=1S/C18H18N4S/c1-3-22-16-11-7-5-9-14(16)19-17(22)12-23-18-20-13-8-4-6-10-15(13)21(18)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
HBEOXHJIXRVGHQ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium hydroxide (KOH) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the cleavage of the thioether linkage.
Scientific Research Applications
(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
(1-ethyl-1H-benzimidazol-2-yl)methyl 1-methyl-1H-benzimidazol-2-yl sulfide can be compared with other benzimidazole derivatives such as:
Albendazole: An anthelmintic drug used to treat parasitic worm infections.
Bendamustine: An anticancer drug used in the treatment of chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
Thiabendazole: An antifungal and anthelmintic agent.
The uniqueness of this compound lies in its dual benzimidazole structure connected by a thioether linkage, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


